4-Bromo-7H-pyrrolo[2,3-D]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGUUMUJFWDZAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631692 | |
| Record name | 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-42-8 | |
| Record name | 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches to 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Direct synthesis of this compound often involves the halogenation of the parent 7H-pyrrolo[2,3-d]pyrimidine. A common and effective method is the bromination of the 7H-pyrrolo[2,3-d]pyrimidine core using a suitable brominating agent.
Multi-Step Synthesis Strategies
More intricate and often higher-yielding syntheses rely on multi-step pathways. These strategies typically involve the initial construction of a substituted pyrimidine (B1678525) ring, which is then elaborated to form the fused pyrrole (B145914) ring.
One such approach begins with the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with an appropriate amine, such as cyclopentylamine, to yield a 5-bromo-2-chloro-N-substituted-pyrimidin-4-amine intermediate. This is followed by a palladium-catalyzed Sonogashira coupling with a protected alkyne like 3,3-diethoxy-propyne. The resulting product then undergoes cyclization, often facilitated by a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to form the pyrrolo[2,3-d]pyrimidine scaffold. Subsequent hydrolysis and oxidation can then be performed to introduce further functionalities if required. tandfonline.com
Cyclization Reactions from Precursors
A significant synthetic route to this compound and its derivatives involves the cyclization of appropriately substituted pyrimidine precursors. These methods build the pyrrole ring onto an existing pyrimidine core.
While not a direct synthesis of the bromo-derivative, the core pyrrolo[2,3-d]pyrimidine structure can be assembled using amino acid derivatives. For instance, coupling reactions can be employed to form the essential C-N bonds required for the heterocyclic system.
In the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a base such as triethylamine (B128534) are utilized. These reagents facilitate the formation of amide bonds, which can be crucial intermediates in the cyclization process to form the pyrrole ring.
The efficiency of these cyclization reactions is highly dependent on the reaction conditions. For example, a method involving cyclization has been reported to achieve a yield of up to 70% under reflux conditions in a suitable organic solvent. Optimization of parameters such as temperature, solvent, and the stoichiometry of reagents is critical to maximize the yield and purity of the final product.
Improved Manufacturing Processes
Recent advancements have focused on developing more efficient and scalable manufacturing processes for halogenated pyrrolo[2,3-d]pyrimidines. An improved process for the synthesis of the related 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine has been developed. wipo.int This process involves the coupling of Chloroacetaldehyde dimethyl acetal (B89532) or Bromoacetaldehyde dimethyl acetal with 6-aminouracil (B15529) to form a 1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione intermediate, which is then reduced. wipo.int
Furthermore, a patented method for manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a precursor that can potentially be converted to the bromo analogue, has been disclosed. This process involves four main steps:
Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Conversion to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.comjustia.com
This improved process boasts higher yields, fewer by-products, and reduced waste compared to previous methods. google.comjustia.com The table below summarizes the key steps and intermediates in this improved process.
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| a | Ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane | - | Ethyl 2-cyano-4,4-dimethoxybutanoate |
| b | Ethyl 2-cyano-4,4-dimethoxybutanoate | Formamidine | 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol |
| c | 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | - | 7H-pyrrolo[2,3-d]pyrimidin-4-ol |
| d | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | - | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
Coupling Reactions (e.g., Chloro/Bromo Acetaldehyde Dimethyl Acetal with 6-Amino Uracil)
One synthetic route involves the coupling of a halo-acetaldehyde dimethyl acetal with 6-amino uracil. wipo.int This reaction serves as a key step in forming the fused ring system. The process begins with the condensation of either Chloroacetaldehyde dimethyl acetal or Bromoacetaldehyde dimethyl acetal with 6-Amino Uracil. This initial coupling reaction yields the intermediate 1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione. wipo.int
Reduction Strategies for Intermediate Compounds
Following the formation of the 1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione intermediate, a reduction step is necessary to produce the core scaffold. wipo.int This transformation is a critical part of the synthetic sequence that ultimately leads to the desired pyrrolo[2,3-d]pyrimidine structure, which can then be halogenated to produce the target compound. wipo.int
Microwave-Assisted Synthesis for Enhanced Efficiency
To improve reaction times and yields, microwave-assisted synthesis has been effectively employed. A notable example is the base-promoted ring closure of 5-ethynylpyrimidine-4,6-diamine to form 7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key precursor. nih.gov This method demonstrates a significant enhancement in efficiency compared to conventional heating. nih.gov
| Parameter | Condition |
| Starting Material | 5-Ethynylpyrimidine-4,6-diamine |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Dimethyl Sulfoxide (B87167) (DMSO) |
| Microwave Power | 100 W |
| Temperature | 180 °C |
| Time | 15 minutes |
| Yield | 50% |
| Data from Kruger, L. et al., 2017. nih.gov |
This rapid, high-temperature synthesis provides a valuable route to the core structure in a fraction of the time required by traditional methods. nih.gov
Exploration of Green Chemistry Practices and Solvent-Free Conditions
Recent research has focused on developing more environmentally benign synthetic routes. One such strategy involves the use of β-cyclodextrin as a reusable promoter with water as an eco-friendly solvent. rsc.orgscispace.com This approach offers high atom economy, mild reaction conditions, and good yields in short reaction times. rsc.orgscispace.com
Another significant advancement in green chemistry is the use of water as a solvent for the amination of related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.gov Studies have shown that using water as the reaction medium, with a small amount of hydrochloric acid as a catalyst, can lead to higher reaction rates compared to organic solvents like ethanol (B145695), 2-propanol, or DMF. nih.gov This method not only improves safety and lowers costs but also minimizes the formation of solvent-related byproducts. nih.gov Furthermore, copper-catalyzed methods have been developed, which provide a more economical and less toxic alternative to palladium catalysts for constructing the pyrrolo[2,3-d]pyrimidine skeleton. researchgate.net
Chemical Reactivity and Derivatization of this compound
The bromine atom at the 4-position of the pyrimidine ring makes the compound highly reactive and a versatile intermediate for further chemical transformations.
Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused pyrimidine ring activates the C4-position, facilitating the displacement of the bromide ion by a wide range of nucleophiles.
The bromine atom can be readily substituted by various nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of derivatives. The reaction with amines is particularly well-documented and crucial for the synthesis of biologically active molecules. nih.govnih.gov
An extensive study on the amination of the analogous 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a range of aniline (B41778) derivatives in water highlights the efficiency and scope of this reaction. The reaction proceeds under mild acidic conditions, and the reactivity is influenced by the electronic and steric properties of the aniline nucleophile. nih.gov Generally, anilines with pKa values between 1.0 and 5.3 react efficiently to provide the desired N-aryl products in good yields. nih.gov
Table of HCl-Promoted Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Various Anilines in Water
| Entry | Aniline Derivative | pKₐ | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Methoxyaniline | 5.34 | 1 | >98 | 89 |
| 2 | 4-Methylaniline | 5.08 | 1 | >98 | 90 |
| 3 | Aniline | 4.60 | 1 | >98 | 89 |
| 4 | 3-Methoxyaniline | 4.23 | 1 | >98 | 91 |
| 5 | 4-Fluoroaniline | 4.56 | 3 | >98 | 89 |
| 6 | 4-Chloroaniline | 3.99 | 3 | >98 | 94 |
| 7 | 4-Bromoaniline | 3.91 | 3 | >98 | 95 |
| 8 | 3-Chloroaniline | 3.46 | 1 | >98 | 93 |
| 9 | 4-Cyanoaniline | 1.74 | 6 | >98 | 91 |
| 10 | 4-Nitroaniline | 1.02 | 6 | 93 | 75 |
Data adapted from Tveit, H. et al., 2020, for the analogous 4-chloro substrate. nih.gov
While amination is extensively studied, substitution with other nucleophiles such as thiols and alkoxides also provides important pathways for derivatization, allowing for the introduction of sulfur and oxygen linkages at the 4-position.
An in-depth examination of the synthetic routes and chemical reactivity of this compound reveals its significance as a versatile intermediate in the construction of complex heterocyclic systems. This article focuses exclusively on the key methodologies employed for its functionalization, specifically nucleophilic substitution and cross-coupling reactions.
1 Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C4-position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is susceptible to displacement by various nucleophiles, a reaction facilitated by the electron-withdrawing nature of the pyrimidine ring.
2 Common Reagents and Conditions for Nucleophilic Substitution
Nucleophilic substitution reactions on the this compound core typically involve a range of nucleophiles, including amines, thiols, and alkoxides. The reaction conditions are chosen to facilitate the displacement of the bromide ion. Common bases such as potassium carbonate or sodium carbonate are often employed in polar solvents. google.com The choice of solvent can range from alcohols like ethanol to aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). google.comnih.gov Elevated temperatures, often refluxing conditions, are generally required to drive the reaction to completion. google.comnih.gov For instance, the coupling of N-protected 3-aminopiperidines with a related 4-chloro-pyrrolo[2,3-d]pyrimidine is effectively carried out in a mixture of water and acetonitrile (B52724) or in DMSO at temperatures around 100°C with a carbonate base. google.com
Table 1: Typical Reagents and Conditions for Nucleophilic Substitution
| Nucleophile | Base | Solvent | Temperature |
|---|---|---|---|
| Amines (e.g., Benzocaine (B179285), Aminopiperidines) | K₂CO₃, Na₂CO₃, Triethylamine | Ethanol, Acetonitrile/Water, DMSO | 70-100°C, Reflux |
| Ammonia (B1221849), Dimethylamine | N/A | N/A | N/A |
| Thiols | Carbonate or other non-nucleophilic base | Polar aprotic (e.g., DMF) | Elevated |
This table presents a generalized summary of conditions reported in the literature.
3 Formation of Substituted Pyrrolo[2,3-D]pyrimidines
The reaction of this compound with various nucleophiles leads to a diverse array of C4-substituted derivatives. For example, treatment with amines or ammonia yields the corresponding 4-amino-7H-pyrrolo[2,3-d]pyrimidine compounds. acs.org A specific application involves the reaction of a related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aminopiperidines to furnish N-aryl piperidine (B6355638) products, which are key intermediates in the synthesis of pharmaceutically active molecules. google.comacs.org Similarly, reaction with benzocaine (ethyl 4-aminobenzoate) under reflux in ethanol produces an ester-functionalized derivative. nih.gov These substitution reactions are fundamental in building the molecular complexity required for various applications, particularly in medicinal chemistry where the 4-amino-7H-pyrrolo[2,3-d]pyrimidine core is a common pharmacophore. nih.gov
2 Cross-Coupling Reactions
Palladium-catalyzed and, more recently, copper-catalyzed cross-coupling reactions represent powerful and efficient methods for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4-position of the pyrrolo[2,3-d]pyrimidine nucleus. researchgate.net These reactions offer a broad scope for introducing a wide variety of substituents. researchgate.net
1 Suzuki Coupling with Boronic Acids for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a widely utilized reaction for forming C-C bonds by reacting the this compound with an organoboron species, typically a boronic acid or its ester derivative, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly valued for its mild conditions and tolerance of various functional groups. libretexts.orgorganic-chemistry.org A typical procedure involves reacting the bromo-pyrimidine with a suitable boronic acid using a catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov The reaction is carried out in a solvent system such as a mixture of 1,2-dimethoxyethane (B42094) (DME) and aqueous sodium carbonate, with heating to around 80°C under an inert atmosphere. nih.gov The Suzuki reaction has been instrumental in synthesizing C4-aryl substituted pyrrolo[2,3-d]pyrimidines. nih.gov
Table 2: Example Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Role | Reference |
|---|---|---|---|
| Substrate | This compound | Electrophile | |
| Coupling Partner | Arylboronic acid or ester | Nucleophile source | nih.gov |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Catalyst | nih.gov |
| Base | 2M aqueous Sodium Carbonate (Na₂CO₃) | Activates boronic acid | nih.gov |
| Solvent | 1,2-Dimethoxyethane (DME) | Reaction medium | nih.gov |
2 Buchwald-Hartwig Couplings
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is applied to couple amines with aryl halides, including this compound. acs.org The reaction typically employs a palladium precatalyst, a phosphine (B1218219) ligand, and a base. chemspider.com For example, the amination of a bromopyridine can be achieved using a catalyst system comprising [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0)) and a bulky electron-rich phosphine ligand such as (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) in an inert solvent like toluene. chemspider.com This methodology allows for the introduction of a wide range of primary and secondary amines at the C4-position, yielding diverse 4-amino-pyrrolo[2,3-d]pyrimidine derivatives. acs.org
3 Role of Palladium Catalysts
Palladium catalysts are central to the success of both Suzuki and Buchwald-Hartwig cross-coupling reactions. researchgate.netosi.lv The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition : A palladium(0) complex reacts with the this compound, breaking the carbon-bromine bond and forming a palladium(II) intermediate. This is often the rate-determining step. libretexts.org
Transmetalation : In the Suzuki reaction, the boronic acid (activated by a base) transfers its organic group to the palladium(II) complex. wikipedia.orglibretexts.org In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, and deprotonation by the base forms a palladium-amido complex.
Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C or C-N bond and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org
The choice of phosphine ligands is critical as they stabilize the palladium catalyst and influence its reactivity and selectivity. matthey.com For instance, bulky, electron-rich ligands can promote the challenging oxidative addition of less reactive aryl chlorides. acs.org
4 Copper-Catalyzed Methods as Alternatives to Palladium
While palladium catalysts are highly effective, their cost and potential toxicity have driven the development of alternative methods using more abundant and less toxic metals like copper. tandfonline.comresearchgate.net Copper-catalyzed coupling reactions have emerged as a viable "green" alternative for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.com For example, a system using copper(I) iodide (CuI) has been reported for the synthesis of pyrrolo[2,3-d]pyrimidines from substituted 5-bromopyrimidin-4-amines and terminal alkynes. tandfonline.comresearchgate.net These reactions often proceed under mild conditions and offer a more economical and environmentally friendly approach to constructing the pyrrolo[2,3-d]pyrimidine scaffold. tandfonline.com Copper catalysis can also be applied for C-N bond formation, presenting an alternative to the Buchwald-Hartwig reaction. nih.gov
Electrophilic Substitution Reactions
The dual-ring system of this compound, comprising an electron-rich pyrrole fused to an electron-deficient pyrimidine, presents distinct regioselectivity for electrophilic substitution reactions. The pyrrole moiety is generally the more reactive component towards electrophiles.
Nitration and Sulfonation of the Pyrrolo[2,3-d]pyrimidine Ring
While specific documented examples for the nitration and sulfonation of this compound are not extensively detailed in the surveyed literature, the inherent reactivity of the 7-deazapurine core suggests these transformations are feasible. The replacement of a nitrogen atom at the 7-position with a carbon atom renders the five-membered pyrrole ring more electron-rich and thus susceptible to electrophilic attack. researchgate.net
A pertinent example of electrophilic substitution on this scaffold is the iodination at the C-5 position. In studies on the related 7H-pyrrolo[2,3-d]pyrimidin-4-amine, treatment with N-iodosuccinimide (NIS) in chloroform (B151607) successfully yielded the 5-iodo derivative in high yield (90%). nih.gov This reaction highlights the reactivity of the C-5 position of the pyrrole ring towards electrophiles and suggests that nitrating and sulfonating agents would likely react at this site as well.
Controlled Temperature Conditions for Electrophilic Substitution
Control of temperature is a critical parameter in electrophilic substitution reactions, particularly nitration, which is often highly exothermic. google.com For the iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine at the C-5 position, the reaction was conducted at reflux, indicating that elevated temperatures can be tolerated for certain electrophilic substitutions on this ring system. nih.gov
However, for more reactive processes like nitration, precise temperature management is crucial to prevent over-reaction and the formation of byproducts. nih.gov In industrial settings, controlling the temperature of nitration reactions is paramount for safety, especially when producing compounds that may be explosive. google.com Advanced techniques, such as the use of microreactors, can offer excellent temperature control (often within ±2 °C), ensuring safer and more selective reactions. nih.gov
Amination Reactions
The bromine atom at the C-4 position of this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, particularly with amine nucleophiles. Extensive research on the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine provides significant insight into these transformations.
Substrate Scope for Amination with Aniline Derivatives
The viability of the HCl-promoted amination in water has been evaluated with a wide range of aniline derivatives, showcasing the substrate scope of this methodology for the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine substrate. nih.govnih.gov The study involved 20 different anilines, revealing that the reaction proceeds effectively with many meta- and para-substituted derivatives. nih.govpreprints.org
However, the reaction is sensitive to steric hindrance and the electronic properties of the aniline. Anilines that are ortho-substituted, particularly those with a pKa below 1, are generally unsuitable nucleophiles for this transformation. nih.govnih.govpreprints.org Out of the 20 aniline derivatives tested, 14 resulted in preparatively useful reactions. nih.gov
Below is an interactive table summarizing the results of the substrate scope study for the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aniline derivatives in water.
| Aniline Derivative | Substitution | Result | pKa |
|---|---|---|---|
| Aniline | - | Good Yield | 4.6 |
| 4-Fluoroaniline | p-F | Good Yield | 4.6 |
| 4-Chloroaniline | p-Cl | Good Yield | 4.0 |
| 4-Bromoaniline | p-Br | Good Yield | 3.9 |
| 4-Iodoaniline | p-I | Good Yield | 3.8 |
| 3-Chloroaniline | m-Cl | Good Yield | 3.5 |
| 3-Bromoaniline | m-Br | Good Yield | 3.5 |
| 3-Iodoaniline | m-I | Good Yield | 3.6 |
| 4-Ethynylaniline | p-C≡CH | Good Yield | 3.7 |
| 2-Fluoroaniline | o-F | Good Yield | 3.2 |
| 2-Chloroaniline | o-Cl | Low Conversion | 2.7 |
| 2-Iodoaniline | o-I | Moderate Yield | 2.6 |
| 2,4-Dichloroaniline | o-Cl, p-Cl | Moderate Yield (hydrolysis side-product) | 2.0 |
| 2,5-Dichloroaniline | o-Cl, m-Cl | Low Conversion | 1.5 |
| 2-Nitroaniline | o-NO2 | No Reaction | -0.3 |
Data synthesized from studies on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.govpreprints.org
Reaction with Aliphatic and Benzylic Amines
In contrast to the successful reactions with anilines, aliphatic and benzylic amines are poor nucleophiles under the acidic conditions required for aniline derivatives. nih.govnih.gov The reason for this is that these amines are more basic than anilines and are readily protonated by the acid catalyst, which deactivates them as nucleophiles.
However, these aminations can be carried out efficiently in water without the need for an acid catalyst. nih.govpreprints.org Omitting the acid prevents the protonation of the aliphatic or benzylic amine, allowing it to act as an effective nucleophile in the SNAr reaction. preprints.org
Cycloaddition and Condensation Reactions
The 4-bromo substituent on the 7H-pyrrolo[2,3-d]pyrimidine core is a versatile functional group, rendering the C4 position susceptible to nucleophilic substitution. This reactivity is fundamental to various condensation and subsequent cyclization reactions, enabling the construction of more complex, fused heterocyclic systems. While the pyrrole ring, in theory, possesses the diene character necessary for cycloaddition reactions like the Diels-Alder reaction, the literature predominantly focuses on condensation pathways for this specific scaffold. The electron-withdrawing nature of the pyrimidine ring deactivates the pyrrole ring towards typical electrophilic dienophiles, making such cycloadditions less common compared to its condensation reactions.
A primary pathway for elaboration involves the initial displacement of the bromide with a binucleophilic reagent, such as hydrazine (B178648). The resultant intermediate, 4-hydrazino-7H-pyrrolo[2,3-d]pyrimidine, serves as a pivotal building block for a variety of condensation reactions.
Formation of Fused Triazole Rings
One of the most significant applications of condensation chemistry with this scaffold is the annulation of a triazole ring onto the pyrimidine moiety, leading to the formation of triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines. This transformation typically proceeds via a two-step sequence. First, the 4-bromo derivative is converted to 4-hydrazino-7H-pyrrolo[2,3-d]pyrimidine by reacting it with hydrazine hydrate. The subsequent cyclocondensation of the hydrazino intermediate with a suitable one-carbon electrophile, such as triethyl orthoformate or formic acid, yields the fused tricyclic system. nih.gov This method provides a robust route to a class of compounds with significant interest in medicinal chemistry.
| Reactant 1 (Intermediate) | Reactant 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine derivative | Triethyl orthoformate | Reflux | 7,9-Disubstituted-7H-triazolo[1,5-c]pyrrolo[3,2-e]pyrimidine | 70-85% | nih.gov |
| 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine derivative | Formic acid | Reflux | 7,9-Disubstituted-7H-triazolo[1,5-c]pyrrolo[3,2-e]pyrimidine | Not Specified | nih.gov |
Condensation with Carbonyl Compounds
The 4-hydrazino-7H-pyrrolo[2,3-d]pyrimidine intermediate readily undergoes condensation reactions with various carbonyl compounds, including aldehydes and ketones (such as isatins), to form the corresponding hydrazones (a class of Schiff bases). nih.govgoogle.com These reactions are typically carried out in a protic solvent like ethanol, often with catalytic amounts of acid. nih.gov This reaction is a cornerstone for generating diverse libraries of pyrrolo[2,3-d]pyrimidine derivatives, where the properties can be tuned by varying the substituent on the aldehyde or ketone. For instance, reacting the hydrazino intermediate with halogen-substituted benzaldehydes produces (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives. nih.gov
| Hydrazino Reactant | Carbonyl Reactant | Solvent | Product Type | Reference |
|---|---|---|---|---|
| [7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-hydrazine | Isatin | Ethanol | Hydrazono-dihydro-indole-2-one | google.com |
| 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide | Halogen-substituted benzaldehydes | Ethanol | (E)-N'-benzylidenebenzohydrazide | nih.gov |
| [5,6-dimethyl-7-(3-morpholine-4-yl-propyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-hydrazine | 4,6-Dichloro-isatin | Ethanol | 4,6-Dichloro-3-{[...]-hydrazono}-1,3-dihydro-indole-2-one | google.com |
These condensation reactions highlight the utility of this compound as a precursor for creating structurally complex and diverse molecules through the formation of C-N bonds and fused heterocyclic systems.
Applications in Medicinal Chemistry and Drug Discovery
Role as a Scaffold for Bioactive Molecules
The 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry. nih.govmdpi.com Its structural similarity to purine (B94841) allows it to mimic the natural building blocks of DNA and RNA, making it an ideal starting point for designing molecules that can interact with biological targets. mdpi.com 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial building block, enabling the synthesis of a diverse range of bioactive molecules through chemical reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling. These derivatives have garnered significant attention for their potential as potent inhibitors of various enzymes, particularly kinases. nih.govmdpi.comnih.gov The unique structural characteristics of the pyrrolo[2,3-d]pyrimidine scaffold contribute to the binding affinity and selectivity of these inhibitors for their target proteins. nih.govmdpi.com
Development of Kinase Inhibitors
A primary application of the this compound scaffold is in the development of kinase inhibitors. researchgate.net Kinases are a family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. researchgate.netnih.gov Consequently, kinase inhibitors have emerged as an important class of targeted therapeutics. researchgate.net The pyrrolo[2,3-d]pyrimidine framework is a common motif found in numerous kinase inhibitors, where it acts as the core structure that can be chemically modified to achieve high potency and selectivity against specific kinase targets. nih.govmdpi.com
The versatility of the this compound scaffold has enabled the development of inhibitors targeting a wide array of specific kinases implicated in cancer and other diseases.
EGFR and VEGFR: Derivatives have been synthesized that show potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are key drivers of tumor growth and angiogenesis. nih.govmdpi.com
LRRK2 and Chk1: Researchers have used a crystallographic surrogate of Checkpoint Kinase 1 (Chk1) to design and optimize pyrrolo[2,3-d]pyrimidine-based inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease. acs.org
Janus Kinases (JAKs): The scaffold has been extensively used to create selective inhibitors for the Janus kinase family (JAK1, JAK2, JAK3). nih.govresearchgate.netnih.gov These inhibitors are being investigated for treating inflammatory diseases like rheumatoid arthritis and liver fibrosis. nih.govresearchgate.netnih.gov For instance, compound 12a , a 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative, was identified as a potent and selective JAK1 inhibitor. nih.govresearchgate.net
Axl and c-Met: The receptor tyrosine kinases Axl and c-Met are linked to tumor metastasis and drug resistance. researchgate.netnih.govmdpi.com Several studies report the successful design of potent dual inhibitors of Axl and c-Met based on the 7H-pyrrolo[2,3-d]pyrimidine core. nih.gov Compound 13b emerged from one such study as a promising Axl inhibitor, researchgate.netnih.gov while compound 22a was identified as a potent type II inhibitor of both c-Met and Axl. nih.gov
Other Kinases: Beyond these examples, the scaffold has been used to develop inhibitors for other kinases such as p21-activated kinase 4 (PAK4), Cyclin-Dependent Kinase 2 (CDK2), HER2, and Hematopoietic Progenitor Kinase 1 (HPK1). nih.govmdpi.comnih.govmdpi.comnih.gov
The table below summarizes some of the pyrrolo[2,3-d]pyrimidine derivatives and their targeted kinases with reported inhibitory concentrations (IC₅₀).
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 | nih.govmdpi.comresearchgate.net |
| 13b | Axl | High Potency | researchgate.netnih.gov |
| 22a | c-Met, Axl | 1, 10 | nih.gov |
| 12a | JAK1 | 12.6 | nih.govresearchgate.net |
| 9a | JAK3 | 0.29 | nih.gov |
| 31 | HPK1 | 3.5 | nih.gov |
| 13 | LRRK2 G2019S | 11 | acs.org |
The primary mechanism by which these pyrrolo[2,3-d]pyrimidine-based inhibitors function is through competitive inhibition at the ATP-binding site of the target kinase. mdpi.comnih.gov Kinases transfer a phosphate (B84403) group from ATP to their substrate proteins, and this process is central to their signaling function. By occupying the ATP-binding pocket, the inhibitors prevent the natural substrate, ATP, from binding. nih.gov This blockage effectively halts the phosphorylation process and disrupts the kinase's activity. Molecular docking and dynamics simulations have shown that these inhibitors fit into the ATP-binding pocket, with the pyrrolo[2,3-d]pyrimidine core often forming crucial hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the kinase domain. acs.orgnih.govnih.gov
By inhibiting specific kinases, these compounds effectively disrupt the cellular signaling pathways that are dependent on them. These pathways are often essential for cancer cell proliferation, survival, metastasis, and angiogenesis. researchgate.net For example:
Inhibitors of c-Met and Axl disrupt the HGF/c-Met and Gas6/AXL signaling pathways, which are implicated in tumor growth and invasion. mdpi.comresearchgate.net
JAK inhibitors interfere with cytokine signaling, which is crucial for immune responses and inflammation. nih.govacs.org
Inhibition of HPK1, a negative regulator of T-cell receptor (TCR) signaling, can enhance immune responses against tumors. nih.gov
This targeted disruption of aberrant signaling is a cornerstone of modern cancer therapy, offering a more precise approach compared to traditional chemotherapy.
A direct consequence of disrupting critical survival signaling pathways in cancer cells is the induction of apoptosis, or programmed cell death. nih.govajol.info Several studies have demonstrated that pyrrolo[2,3-d]pyrimidine derivatives can trigger apoptosis in various cancer cell lines. nih.govmdpi.comresearchgate.net For example, mechanistic studies of a potent multi-targeted inhibitor, compound 5k , revealed its ability to induce apoptosis in HepG2 liver cancer cells. nih.govmdpi.comresearchgate.net This was accompanied by a significant increase in the expression of pro-apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Another 7H-pyrrolo[2,3-d]pyrimidine derivative was shown to induce apoptosis in glioma cells, leading to characteristic morphological changes such as cell rounding and the formation of apoptotic bodies. ajol.info
The mechanism of action for these kinase inhibitors is a subject of extensive research. Studies typically employ a combination of biochemical assays, cell-based assays, and computational methods. Molecular docking studies are widely used to predict and analyze the binding modes of these inhibitors within the kinase's active site. nih.govmdpi.comnih.gov These studies consistently show interactions with key amino acid residues in the ATP-binding pocket, particularly in the hinge region, which anchors the inhibitor. acs.orgnih.gov The specific substitutions made to the pyrrolo[2,3-d]pyrimidine scaffold are designed to create additional interactions, enhancing both the potency and selectivity of the inhibitor for its intended target kinase over other kinases in the human kinome. mdpi.comnih.gov Cellular assays then confirm that this enzyme inhibition translates into the desired biological effect, such as the disruption of specific signaling pathways and the induction of apoptosis in cancer cells. nih.govnih.gov
Anticancer Agents
The pyrrolo[2,3-d]pyrimidine core is a recognized pharmacophore in the design of kinase inhibitors, which are at the forefront of precision cancer therapy. mdpi.comnih.gov The bromine atom at the 4-position of the pyrimidine (B1678525) ring provides a reactive site for chemical modifications, allowing for the creation of a diverse library of compounds with tailored biological activities. These derivatives have demonstrated significant potential in combating various cancers by targeting the signaling pathways that drive tumor growth and survival. mdpi.com
Inhibition of Tumor Growth in Xenograft Models
Derivatives of this compound have shown promising in vivo anticancer activity in mouse xenograft models. researchgate.net These studies, where human cancer cells are implanted into immunodeficient mice, provide a crucial preclinical assessment of a drug's potential efficacy. For instance, pyrazolo[3,4-d]pyrimidine-6-amine-based derivatives, which share a similar structural framework, have been shown to effectively inhibit tumor growth in breast and prostate cancer xenograft models. researchgate.net This demonstrates the therapeutic potential of this class of compounds in a whole-organism setting.
Activity against Specific Cancer Cell Lines
The anticancer properties of this compound derivatives have been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity.
| Cell Line | Cancer Type | Observations | References |
|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Derivatives have shown potent antiproliferative activity. Halogenated versions, particularly those with iodine at the C7 position, exhibit enhanced cytotoxicity. | nih.govnih.gov |
| HepG2 | Hepatocellular Carcinoma | Certain halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives demonstrated promising cytotoxic effects. | nih.gov |
| PA-1 | Ovarian Cancer | A specific derivative, 13i HCl, showed profound apoptosis in ovarian cancer cells overexpressing CK1δ. | nih.gov |
| TNBC | Triple-Negative Breast Cancer | Halogenated pyrrolo[3,2-d]pyrimidines, a related isomer, exhibited potent activity against TNBC cells. | nih.govnih.gov |
Induction of Cell Cycle Arrest
A key mechanism by which these compounds exert their anticancer effects is through the disruption of the cell cycle. Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine can induce cell cycle arrest, preventing cancer cells from proliferating. For example, certain halogenated pyrrolo[3,2-d]pyrimidines have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle in MDA-MB-231 breast cancer cells. nih.gov Similarly, a derivative identified as compound 5k was found to induce cell cycle arrest in HepG2 cells. nih.gov Another study reported that a derivative, 13i HCl, led to a significant accumulation of cells in the sub-G1 phase, which is indicative of apoptosis, in bladder and ovarian cancer cells. nih.gov
Modulation of Proapoptotic and Anti-apoptotic Proteins
The induction of apoptosis, or programmed cell death, is a critical goal of cancer therapy. Derivatives of this compound have been shown to modulate the expression of key proteins involved in this process.
| Protein | Function | Effect of Pyrrolo[2,3-d]pyrimidine Derivatives | References |
|---|---|---|---|
| Caspase-3 | Pro-apoptotic (Executioner Caspase) | Increased levels and activation, leading to apoptosis. | nih.gov |
| Bax | Pro-apoptotic | Upregulation, promoting apoptosis. | nih.gov |
| Bcl-2 | Anti-apoptotic | Downregulation, reducing cell survival. | nih.gov |
Mechanistic studies have revealed that treatment with these compounds leads to a notable increase in the levels of pro-apoptotic proteins like Caspase-3 and Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance between pro- and anti-apoptotic proteins ultimately triggers the cancer cell's self-destruction.
Antiviral Agents
Beyond their anticancer properties, derivatives of this compound have also emerged as promising antiviral agents. nih.govmdpi.com The 7-deazapurine core of these compounds bears a structural resemblance to purines, which are essential building blocks for viral replication. nih.gov This allows them to interfere with viral life cycles.
Research has demonstrated that certain 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines exhibit activity against human cytomegalovirus (HCMV). nih.gov More recently, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs have been identified as promising inhibitors of flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV). mdpi.com These findings open up new avenues for the development of broad-spectrum antiviral drugs.
Anti-inflammatory Agents
The pyrrolo[2,3-d]pyrimidine scaffold is also a valuable template for the design of novel anti-inflammatory agents. researchgate.net Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. By targeting inflammatory pathways, these compounds can offer a dual benefit of reducing inflammation and inhibiting cancer growth.
Studies have shown that certain derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant in vivo anti-inflammatory activity. researchgate.net The mechanism of action is often attributed to the inhibition of key inflammatory mediators. While the parent 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives showed no anti-inflammatory activity, their conversion to 4-hydrazino-pyrrolopyrimidine derivatives resulted in compounds with significant anti-inflammatory properties. researchgate.net This highlights the importance of specific structural modifications in determining the biological activity of these compounds.
Antibacterial and Antifungal Agents
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated notable antibacterial and antifungal properties. nih.govresearchgate.net A study focused on the synthesis of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, which can be synthesized from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, identified compounds with potent activity against Staphylococcus aureus. nih.gov The minimum inhibitory concentration (MIC) was significantly influenced by a bromo or iodo substitution on the 4-benzylamine group and a hydroxyl group on the 6-aryl unit. nih.gov Specifically, the most active bromo and iodo derivatives exhibited an MIC of 8 mg/L. nih.gov
Furthermore, some pyrrolo[2,3-d]pyrimidine derivatives have shown excellent activity against Candida albicans, with MIC values ranging from 0.31 to 0.62 mg/mL, which is more potent than the standard drug fluconazole (B54011) (MIC 1.5 mg/mL). nih.govresearchgate.net Certain derivatives also displayed strong activity against S. aureus with an MIC of 0.31 mg/mL, surpassing the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). nih.govresearchgate.net The development of new 7H-pyrrolo[2,3-d]pyrimidine derivatives using a scaffold-hopping strategy has led to the identification of compounds with significant in vitro bioactivity against Xanthomonas oryzae pv. oryzae (Xoo). nih.gov
Anti-neurodegenerative Agents
The pyrrolo[2,3-d]pyrimidine scaffold is a key component in the design of inhibitors for kinases implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. acs.orgnih.gov Leucine-rich repeat kinase 2 (LRRK2) is a target for Parkinson's disease, and fragment-derived pyrrolo[2,3-d]pyrimidines have been optimized as LRRK2 inhibitors. acs.org Similarly, a novel pyrrolo[2,3-b]pyridine-based inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), a target for Alzheimer's disease, was rationally designed and synthesized. nih.gov This demonstrates the potential of the broader pyrrolo-pyrimidine scaffold in addressing neurodegenerative conditions.
Antifolates
Pyrrolo[2,3-d]pyrimidine-based compounds have been investigated as antifolates, which are crucial in cancer chemotherapy. nih.govnih.govduq.edu These compounds can inhibit multiple folate-requiring enzymes, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.gov For instance, the novel antifolate LY231514, a pyrrolo[2,3-d]pyrimidine derivative, demonstrates potent inhibition of these enzymes, particularly after polyglutamation. nih.gov The design of novel amide-bridged pyrrolo[2,3-d]pyrimidines has led to compounds with selective uptake by folate receptor α (FRα) and inhibition of de novo purine biosynthesis, highlighting a targeted approach to cancer therapy. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity, guiding the optimization of lead compounds. nih.govorscience.runih.gov For this compound derivatives, SAR studies have been instrumental in enhancing their potency and selectivity as kinase inhibitors and other therapeutic agents. nih.govnih.govnih.gov
Optimization of Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine nucleus is a versatile scaffold for designing potent kinase inhibitors. nih.gov SAR studies have shown that modifications at various positions of the pyrrolopyrimidine ring significantly impact kinase inhibitory activity. For instance, in the development of RET kinase inhibitors, optimization of a pyrrolo[2,3-d]pyrimidine core led to a compound with potent in vitro inhibition and in vivo efficacy. nih.govnovartis.com The strategic modification of this scaffold is a key strategy for enhancing selectivity, potency, and pharmacokinetic properties. nih.gov
Impact of Substituent Variation (e.g., Electron-Withdrawing/Donating Groups)
The electronic properties of substituents on the pyrrolo[2,3-d]pyrimidine ring play a critical role in determining biological activity. Replacing the bromine atom at the 4-position with various nucleophiles, such as amines, thiols, or alkoxides, allows for the introduction of a wide array of functional groups. For example, the introduction of an amine at the 4-position and further modifications at the 6-position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been explored. nih.gov In a study on antibacterial agents, it was found that a p-bromo substitution on the 4-amino group improved antibacterial activity while reducing EGFR activity. nih.gov
Influence of Halogen Substituents on Potency and Selectivity
Halogen atoms, including bromine, chlorine, and iodine, are strategically incorporated into drug candidates to enhance their potency, selectivity, and pharmacological properties. nih.gov The presence of a halogen can influence the binding affinity of a molecule to its target kinase. nih.gov
In the context of pyrrolo[2,3-d]pyrimidine derivatives, halogen substitution has been shown to be advantageous. A survey of halogen substitution on the R1 phenol (B47542) ring of a series of RET inhibitors found that chloro-substitution at the four-position was particularly beneficial for potency. nih.gov Similarly, in the development of antibacterial agents, the MIC value was highly dependent on a bromo or iodo substitution in the 4-benzylamine group. nih.gov The strategic placement of halogen substituents has also been shown to enhance the potency and selectivity of EGFR and VEGFR kinase inhibitors. nih.govnih.gov
Below is a table summarizing the antibacterial activity of selected halogenated pyrrolopyrimidine derivatives:
| Compound | R Group | MIC (mg/L) against S. aureus |
| Bromo Derivative | 4-bromobenzylamine | 8 |
| Iodo Derivative | 4-iodobenzylamine | 8 |
| Chloro Derivative | 4-chlorobenzylamine | >32 |
This table is based on data presented in a study on halogenated pyrrolopyrimidines. nih.gov
Role of Specific Functional Groups and Their Position on Bioactivity
The bioactivity of derivatives originating from the this compound scaffold is profoundly influenced by the nature and position of its functional groups. The core structure itself, a 7-deazapurine, is a key heterocyclic system found in many nucleotides. mdpi.com The bromine atom at the C-4 position is a critical functional group, not for its inherent biological activity, but for its role as a versatile chemical handle. It enhances the reactivity of the pyrimidine ring, making it an ideal intermediate for generating diverse libraries of compounds through cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.
Substitutions at various positions on the pyrrolo[2,3-d]pyrimidine ring system are crucial for modulating biological activity:
C4-Position : The 4-position is paramount for interaction with the hinge region of many kinases. In a study on p21-activated kinase 4 (PAK4) inhibitors, the 4-imino group's orientation, influenced by other substituents, was critical for its affinity with surrounding charged residues. mdpi.com Replacing the bromine or chlorine at this position with an amino group linked to another moiety is a common strategy to engage the kinase hinge.
C5-Position : Modifications at this position often explore a hydrophobic pocket within the kinase active site. In a series designed to inhibit Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), active compounds featured a methoxy- or ethoxy-naphthyl group at the C-5 position. nih.gov Similarly, in the development of Discoidin Domain Receptor 2 (DDR2) inhibitors, a 4-bromophenyl group attached to the C5-position of a tricyclic pyrrolo[2,3-d]pyrimidine system resulted in significant antitumor activity. mdpi.com
N7-Position : The N7-position of the pyrrole (B145914) ring provides another vector for substitution, often pointing towards the solvent-exposed region of the ATP-binding pocket. For PfCDPK inhibitors, either a cyclopropylmethyl or an (N-acetylpiperidin-4-yl)methyl group at N-7 was present in the most active compounds, highlighting that both hydrophobic and hydrophilic groups can be accommodated. nih.gov
Designing for Selectivity over Other Kinases
Achieving selectivity is a primary challenge in the development of kinase inhibitors, given the high degree of conservation in the ATP-binding site across the human kinome. The this compound scaffold has proven to be a valuable starting point for engineering highly selective inhibitors.
A key strategy involves exploiting subtle differences in the amino acid residues outside the highly conserved hinge region. For example, in the optimization of RET kinase inhibitors, transitioning from a phenol to an aniline (B41778) group on a substituent introduced via the C5-position led to a significant increase in selectivity against KDR (VEGFR2). nih.gov This modification allowed for the formation of specific hydrogen bonds with RET kinase residues (E775 and S891) that could not be formed with KDR. nih.gov
Another approach is to design "bumped" kinase inhibitors, which target kinases that have a small "gatekeeper" residue (like glycine (B1666218) or alanine), allowing access to a hydrophobic pocket that is inaccessible in kinases with larger gatekeeper residues. A series of pyrrolo[2,3-d]pyrimidines were designed in silico as potential bumped kinase inhibitors targeting PfCDPK4. nih.gov
The following table summarizes selectivity data for representative pyrrolo[2,3-d]pyrimidine-based inhibitors against various kinases.
| Compound/Series | Target Kinase | Off-Target Kinase(s) | Selectivity Profile |
| Compound 10 (Aniline derivative) nih.gov | RET | KDR | Increased selectivity of aniline over corresponding phenol derivative. |
| Tofacitinib (B832) Analogs osti.gov | JAK1 | JAK2 | 5-fold more potent for JAK1 over JAK2 at physiological ATP levels. |
| 4-(Phenylamino)pyrrolo[2,3-d]pyrimidines researchgate.net | EGFR | c-Src, v-Abl, PKCα, PKA | High selectivity observed against a panel of non-receptor and serine/threonine kinases. |
| Compound 12i nih.gov | Mutant EGFR | Wild-Type EGFR (in HBE cells) | 493-fold selective inhibition of HCC827 (mutant EGFR) cells over normal HBE cells. |
This table is for illustrative purposes and synthesizes data from multiple research programs.
Computational Chemistry and Molecular Modeling
Computational techniques are indispensable in modern drug discovery, enabling the rational design and optimization of inhibitors based on the this compound scaffold. researchgate.netnih.govnih.govnih.gov
Molecular Docking Studies to Investigate Binding Interactions
Molecular docking is a fundamental tool used to predict the preferred orientation of a ligand when bound to a protein target. For pyrrolo[2,3-d]pyrimidine derivatives, docking studies have consistently shown that the N1 nitrogen and the C4-amino group of the scaffold form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the binding of the adenine (B156593) portion of ATP. mdpi.com
Detailed docking studies on PAK4 inhibitors revealed specific interactions, including double hydrogen bonds with Leu398 and single hydrogen bonds with Glu396 and Asp444. mdpi.com In another study, docking of an inhibitor into the DDR2 active site provided a thorough understanding of its binding interactions, paving the way for further optimization. mdpi.com These computational models allow researchers to visualize how substituents at different positions (e.g., C5 or N7) explore adjacent hydrophobic pockets and form additional interactions, thereby explaining structure-activity relationships (SAR). mdpi.comnih.gov
Prediction of Binding Affinity and Selectivity
Beyond just predicting the binding pose, computational methods can estimate the binding affinity of a ligand for its target. By calculating binding free energies, researchers can rank potential inhibitors before committing to their synthesis. For a series of PAK4 inhibitors, the calculated affinities from docking studies correlated with their experimental IC₅₀ values. mdpi.com
These predictions also aid in understanding and engineering selectivity. By docking the same compound into the active sites of both the intended target and various off-target kinases, researchers can identify structural features that favor binding to one over the other. researchgate.net This comparative analysis is crucial for designing compounds that avoid unwanted side effects caused by inhibiting closely related kinases. nih.gov
In Silico Design of Potential Inhibitors
The this compound scaffold serves as an excellent starting point for in silico design campaigns. sigmaaldrich.com Using a pharmacophore model for ATP-competitive inhibitors, researchers identified 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines as a potent new class of EGFR inhibitors. researchgate.net
A clear example of in silico design was the development of inhibitors for PfCDPK4. Researchers designed a virtual library of pyrrolo[2,3-d]pyrimidine derivatives and evaluated them computationally. nih.gov Only the compounds that displayed favorable binding interactions in the molecular model were then synthesized and tested in vitro, demonstrating the power of computational screening to focus synthetic efforts on the most promising candidates. nih.gov
Utilizing Crystallographic Surrogates in Design and Optimization
While having a crystal structure of the exact compound of interest bound to its target is ideal, it is not always feasible. In such cases, X-ray crystal structures of analogous inhibitors or closely related kinases can serve as valuable "surrogates" to guide design.
In the optimization of RET inhibitors, an X-ray co-crystal structure of an early lead compound (compound 10) bound to RET kinase was instrumental. nih.gov The structure revealed key hydrogen bonds between the inhibitor's aniline group and residues E775 and S891 of the kinase. This structural insight provided a clear rationale for the observed SAR and guided further modifications to enhance potency and selectivity. nih.gov Similarly, structural modifications to the JAK inhibitor tofacitinib were suggested by X-ray crystallographic analysis, leading to improved JAK1 potency and selectivity. osti.gov This process of iterative design, informed by both computational modeling and crystallography, is a powerful paradigm for accelerating the development of optimized drug candidates.
Analysis of Ligand-Binding Modes and Hydrogen Bond Networks
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key structural motif in numerous kinase inhibitors, and its derivatives have been the subject of extensive investigation to understand their interactions with target proteins. Molecular docking and molecular dynamics simulations have been instrumental in elucidating the binding modes of these compounds. nih.gov Studies have shown that the pyrrolo[2,3-d]pyrimidine core typically forms crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for anchoring the inhibitor in the ATP-binding site. nih.govacs.org
For instance, in the context of Janus kinase 3 (JAK3), the pyrrolopyrimidine moiety has been observed to form hydrogen bonds with the backbone of Glu903 and Leu905 in the hinge region. acs.org Similarly, in studies of p21-activated kinase 4 (PAK4) inhibitors, the pyrrolo[2,3-d]pyrimidine parent nucleus demonstrates strong interactions with the hinge region of the enzyme. nih.gov
Pharmacological and Biological Studies of Derivatives
In Vitro Cytotoxicity Evaluation Against Cancer Cell Lines
Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines. These studies are crucial for identifying potential anticancer agents and understanding their structure-activity relationships.
One study reported the synthesis of a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' and their evaluation against four cancer cell lines: mammary gland cancer (MCF-7), hepatocellular carcinoma (HepG2), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa). nih.gov Several of these compounds demonstrated modest to potent cytotoxic effects. nih.gov For example, compounds 5e, 5h, 5k, and 5l showed IC₅₀ values ranging from 29 to 59 µM across the tested cell lines. nih.gov
Another study focused on new pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties. nih.gov These compounds were tested against human lung cancer (A549), prostate cancer (PC3), colon cancer (SW480), and breast cancer (MCF-7) cell lines. nih.gov Compound 10a was particularly potent against PC3 cells with an IC₅₀ value of 0.19 µM. nih.gov Compound 10b exhibited strong activity against MCF-7 cells (IC₅₀ = 1.66 µM), and compound 9e was most effective against A549 cells (IC₅₀ = 4.55 µM). nih.gov
Furthermore, a series of pyrrolo[2,3-d]pyrimidine derivatives were developed as potential third-generation covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR) for non-small-cell lung cancer (NSCLC) cells with EGFR mutations. nih.gov Compound 12i from this series showed high selectivity, inhibiting HCC827 cells (with an EGFR activating mutation) with up to 493-fold greater efficacy than in normal HBE cells. nih.gov
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5e | MCF-7, HepG2, MDA-MB-231, HeLa | 29-59 | nih.gov |
| 5h | MCF-7, HepG2, MDA-MB-231, HeLa | 29-59 | nih.gov |
| 5k | MCF-7, HepG2, MDA-MB-231, HeLa | 29-59 | nih.gov |
| 5l | MCF-7, HepG2, MDA-MB-231, HeLa | 29-59 | nih.gov |
| 10a | PC3 | 0.19 | nih.gov |
| 10b | MCF-7 | 1.66 | nih.gov |
| 9e | A549 | 4.55 | nih.gov |
| 12i | HCC827 | Potent (selectivity data provided) | nih.gov |
Enzymatic Assays for Kinase Inhibition
Enzymatic assays are fundamental for determining the direct inhibitory activity of compounds against specific kinases. Derivatives of this compound have been evaluated against a range of kinases implicated in cancer and other diseases.
In one study, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized and tested for their ability to inhibit multiple tyrosine kinases. nih.gov Compound 5k emerged as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with IC₅₀ values ranging from 40 to 204 nM. nih.gov This potency was comparable to the established multi-kinase inhibitor, sunitinib (B231) (IC₅₀ = 261 nM against VEGFR2). nih.gov
Another research effort focused on developing selective inhibitors for Janus kinase 3 (JAK3). acs.org Starting from the known JAK3 inhibitor Ritlecitinib, a novel and selective JAK3 inhibitor was discovered with an IC₅₀ of 69 nM. acs.org
Furthermore, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated as third-generation EGFR-TKIs. nih.gov One compound demonstrated high selectivity by inhibiting the T790M mutant EGFR with an IC₅₀ value of 0.21 nM, showing up to 104-fold greater potency compared to the wild-type EGFR (IC₅₀ = 22 nM). nih.gov
In the context of parasitic diseases, pyrrolo[2,3-d]pyrimidines were designed as inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) and PfCDPK1. nih.gov Several compounds displayed promising inhibitory activity, with IC₅₀ values against PfCDPK4 ranging from 0.210 to 0.530 μM, and one compound showing an IC₅₀ of 0.589 μM against PfCDPK1. nih.gov
Table 2: Enzymatic Assay Data for this compound Derivatives
| Compound | Target Kinase | IC₅₀ | Reference |
|---|---|---|---|
| 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 nM | nih.gov |
| Novel JAK3 Inhibitor | JAK3 | 69 nM | acs.org |
| EGFR-TKI Derivative | T790M mutant EGFR | 0.21 nM | nih.gov |
| EGFR-TKI Derivative | Wild-type EGFR | 22 nM | nih.gov |
| PfCDPK4 Inhibitor | PfCDPK4 | 0.210-0.530 µM | nih.gov |
| PfCDPK1 Inhibitor | PfCDPK1 | 0.589 µM | nih.gov |
Cellular Assays for Biological Activity
Cellular assays provide insights into the biological effects of compounds within a cellular context, including their impact on cell cycle progression and apoptosis (programmed cell death).
A study on pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties investigated the mechanisms behind their cytotoxic activity. nih.gov Flow cytometry analysis revealed that the most potent compounds induced apoptosis in cancer cells. nih.gov Specifically, compound 9e was found to induce late apoptosis in A549 lung cancer cells and caused cell cycle arrest in the G0/G1 phase. nih.gov Western blot analysis further supported these findings, indicating that these compounds trigger apoptosis through the intrinsic pathway. nih.gov
Similarly, mechanistic investigations of compound 5k , a multi-targeted kinase inhibitor, showed that it could induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. nih.gov This was accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
In the development of third-generation EGFR-TKIs, the biological activity of pyrrolo[2,3-d]pyrimidine derivatives was investigated at the cellular level, confirming their inhibitory mechanistic pathways. nih.gov
Advanced Research Topics and Future Perspectives
Development of Multi-Targeted Kinase Inhibitors
The 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine scaffold is a valuable starting point for the development of multi-targeted kinase inhibitors, a strategic approach in cancer therapy to simultaneously block multiple signaling pathways essential for tumor growth and survival. Researchers have successfully synthesized and evaluated a range of derivatives that exhibit potent inhibitory activity against several key kinases.
For instance, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were developed as potent targeted kinase inhibitors. nih.gov Among these, compound 5k emerged as a highly effective multi-targeted inhibitor, demonstrating significant activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The inhibitory concentrations for these enzymes were in the nanomolar range, comparable to the established multi-targeted kinase inhibitor, Sunitinib (B231). nih.gov
Another study focused on creating dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDAC), leading to the discovery of pyrrolo[2,3-d]pyrimidine-based derivatives 15d and 15h . acs.org These compounds effectively inhibited JAK1/2/3 and HDAC1/6, showcasing a promising strategy for treating refractory solid tumors. acs.org
The versatility of the pyrrolo[2,3-d]pyrimidine core is further highlighted by the development of inhibitors targeting RET kinase, including its drug-resistant mutants. nih.govnih.gov Compound 59 , a pyrrolo[2,3-d]pyrimidine derivative, exhibited low nanomolar potency against both wild-type RET and the V804M mutant, a common source of resistance to therapy. nih.govnih.gov
The following table summarizes the inhibitory activities of selected multi-targeted kinase inhibitors derived from the this compound scaffold:
| Compound | Target Kinases | IC₅₀ Values | Reference |
| 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 nM | nih.gov |
| 15d | JAK1, JAK2, JAK3, HDAC1, HDAC6 | Potent inhibition | acs.org |
| 15h | JAK1, JAK2, JAK3, HDAC1, HDAC6 | Potent inhibition | acs.org |
| 59 | RET-wt, RET V804M | Low nanomolar | nih.govnih.gov |
Overcoming Drug Resistance and Identifying Biomarkers
A significant challenge in cancer treatment is the emergence of drug resistance. The development of new drugs based on the this compound scaffold is a key strategy to overcome this hurdle. Research is actively focused on creating next-generation drugs with improved efficacy against resistant mutations and identifying biomarkers for personalized medicine. nih.gov
The development of third-generation covalent EGFR tyrosine kinase inhibitors (TKIs) from pyrrolopyrimidine scaffolds is a prime example. nih.gov These inhibitors are designed to be effective against EGFR mutations that confer resistance to earlier generations of TKIs. nih.gov For example, compound 12i demonstrated high selectivity and efficacy against HCC827 cells, which harbor an EGFR activating mutation, being 493-fold more effective than in normal HBE cells. nih.gov This compound also showed potent inhibition of the T790M mutant, a common resistance mutation. nih.gov
Furthermore, pyrrolo[2,3-d]pyrimidine-based dual inhibitors of JAK and HDAC, such as compounds 15d and 15h , have shown the potential to overcome resistance by targeting the feedback activation of the JAK-STAT3 pathway, a known mechanism of resistance to HDAC inhibitors in breast cancer. acs.org These compounds were also able to counteract the drug resistance induced by the tumor microenvironment. acs.org
The ability of some pyrrolo[2,3-d]pyrimidine derivatives to overcome resistance to existing TKIs like imatinib (B729) highlights their therapeutic potential. nih.gov This ongoing research is crucial for expanding the arsenal (B13267) of effective cancer treatments.
Optimization of Existing Drugs and Cost Reduction Strategies
The optimization of existing drugs and the development of cost-effective synthetic routes are critical aspects of pharmaceutical research. For derivatives of this compound, this involves refining their chemical structures to enhance potency, selectivity, and pharmacokinetic properties while minimizing adverse effects. nih.gov
One approach to optimization is the strategic incorporation of halogen atoms into the molecular structure, which can significantly influence the binding affinity of the TKI to its target kinase. nih.govmdpi.com This can lead to improved therapeutic effects. The synthesis of these compounds is often multi-stepped, and optimizing these synthetic pathways is key to reducing costs. For example, the synthesis of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' was achieved in three high-yield steps. nih.govmdpi.com
The development of generic versions of established pyrrolo[2,3-d]pyrimidine-based drugs is another avenue for cost reduction, making these life-saving therapies more accessible. nih.gov Efficient synthetic methods, such as the use of microwave-assisted reactions, can also contribute to higher yields and shorter reaction times, thereby lowering production costs. researchgate.net For instance, a microwave-assisted method for synthesizing certain pyrrolo[2,3-d]pyrimidine derivatives resulted in high yields of 89-95% in just 10 minutes. researchgate.net
Exploration of Novel Antitumor Mechanisms
Research into this compound derivatives is uncovering novel antitumor mechanisms beyond simple kinase inhibition. These compounds often trigger a cascade of cellular events leading to cancer cell death.
A key mechanism is the induction of apoptosis, or programmed cell death. For example, compound 5k , a multi-targeted kinase inhibitor, was found to induce cell cycle arrest and apoptosis in HepG2 cells. nih.gov This was accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, compound 5n , a PAK4 inhibitor, was shown to arrest MV4-11 cells in the G0/G1 phase of the cell cycle and induce apoptosis. nih.gov
Another novel mechanism involves the inhibition of p21-activated kinase 4 (PAK4). nih.govnih.gov Overexpression of PAK4 is linked to various cancers, and its inhibition by 7H-pyrrolo[2,3-d]pyrimidine derivatives represents a promising therapeutic strategy. nih.govnih.gov Molecular dynamics simulations have provided insights into the binding modes of these inhibitors with PAK4, revealing strong interactions with the hinge region and other key residues. nih.gov
Furthermore, some derivatives have been shown to inhibit RET kinase, which is implicated in thyroid and non-small cell lung cancers. nih.govnih.gov Compound 59 was identified as a type 2 inhibitor of RET, and it also demonstrated the ability to inhibit the migration of tumor cells, a crucial step in metastasis. nih.govnih.gov
The table below highlights some of the novel antitumor mechanisms associated with this compound derivatives:
| Compound | Mechanism of Action | Cellular Effect | Reference |
| 5k | Induction of apoptosis | Increased caspase-3 and Bax, decreased Bcl-2 | nih.gov |
| 5n | PAK4 inhibition | G0/G1 cell cycle arrest, apoptosis | nih.gov |
| 59 | Type 2 RET kinase inhibition | Inhibition of tumor cell migration | nih.govnih.gov |
Design of Chemical Probes for Protein Function and Interactions
The this compound scaffold is also a valuable tool in chemical biology for the design of chemical probes. These probes are instrumental in investigating protein function and interactions within complex biological systems. By modifying the scaffold, researchers can create molecules that specifically bind to a target protein, allowing for its study without genetically altering the system.
The development of fragment-based drug discovery (FBDD) has benefited from this scaffold. For example, starting from the drug Ritlecitinib, a pyrrolopyrimidine 2-D fragment was used to develop a novel and selective inhibitor of Janus kinase 3 (JAK3). acs.org This demonstrates how fragments based on the this compound core can be elaborated in three dimensions to rapidly discover new inhibitors.
These chemical probes can be designed with various functionalities. For instance, they can be tagged with fluorescent markers to visualize the localization of a target protein within a cell or can be designed as activity-based probes to profile enzyme activity in complex biological samples. The versatility of the this compound core, with its reactive bromine handle, allows for the straightforward attachment of such functional groups, making it an ideal platform for creating sophisticated chemical probes to unravel the intricacies of cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves halogenation of a pyrrolo[2,3-d]pyrimidine precursor. For analogous chloro derivatives, multi-step protocols include cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate, followed by halogenation using reagents like POCl₃ or N-bromosuccinimide (NBS) for bromination . Reaction optimization may involve adjusting temperature (e.g., reflux in isopropanol with HCl catalysis) and stoichiometry of halogenating agents to minimize side products. Characterization via NMR and HRMS is critical to confirm purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 6.7–8.3 ppm) and carbon hybridization .
- HRMS : Confirm molecular weight (e.g., expected [M+H]+ for C₆H₅BrN₃: ~197.97 g/mol) .
- X-ray crystallography (if crystalline): Resolve bond angles and halogen positioning .
Q. What are the common reactivity patterns of the bromine substituent in this scaffold?
- Methodological Answer : The bromine at the 4-position undergoes nucleophilic substitution (e.g., with amines or thiols) under acidic or basic conditions. For example, refluxing with anilines in isopropanol/HCl replaces bromine with amine groups, forming derivatives like N-phenyl-pyrrolo[2,3-d]pyrimidines . Pd-catalyzed cross-coupling (e.g., Suzuki) is also feasible for introducing aryl/heteroaryl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition using this compound derivatives?
- Methodological Answer :
- Substituent Variation : Replace bromine with electron-withdrawing/donating groups (e.g., -NH₂, -OCH₃) to modulate binding affinity. For example, 4-amino derivatives show enhanced interactions with kinase ATP-binding pockets .
- Biological Assays : Test inhibition against kinases (e.g., EGFR, VEGFR2) using enzymatic assays (IC₅₀ determination) and cellular proliferation assays (e.g., MTT in cancer lines) .
- Computational Modeling : Docking studies (e.g., MOE software) predict binding modes and guide rational design .
Q. How should researchers address contradictory data in kinase selectivity profiles across studies?
- Methodological Answer :
- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. cell lysates) and buffer conditions (pH, ATP concentration).
- Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify cross-reactivity .
- Data Normalization : Compare IC₅₀ values relative to positive controls (e.g., staurosporine) to account for batch variability .
Q. What strategies improve the metabolic stability of this compound derivatives for in vivo studies?
- Methodological Answer :
- Bioisosteric Replacement : Substitute bromine with metabolically stable groups (e.g., trifluoromethyl) .
- Prodrug Design : Mask polar groups (e.g., phosphate esters) to enhance bioavailability .
- Microsomal Stability Assays : Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
